N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a benzofuran moiety linked to a propan-2-ylamine backbone and a 4-chlorophenoxyacetamide group. Its synthesis likely involves multi-step organic reactions, such as nucleophilic substitutions or coupling reactions, though detailed protocols are absent in the available sources.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-13(10-17-11-14-4-2-3-5-18(14)24-17)21-19(22)12-23-16-8-6-15(20)7-9-16/h2-9,11,13H,10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWVIDWJMILIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the benzofuran ring: This can be achieved through various methods, including cyclization reactions of appropriate precursors.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a suitable alkylating agent.
Attachment of the 4-chlorophenoxy group: This is usually done through a nucleophilic substitution reaction where the benzofuran derivative reacts with 4-chlorophenol in the presence of a base.
Formation of the acetamide group: The final step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a benzofuran moiety, a chlorophenoxy group, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 469.9 g/mol. The presence of these functional groups contributes to its biological activity and potential therapeutic uses.
Anticancer Activity
Research has indicated that compounds similar to N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide exhibit significant anticancer properties. A study demonstrated that derivatives of benzofuran can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
- Title: "Benzofuran Derivatives as Antitumor Agents"
- Findings: The study showed that specific benzofuran derivatives inhibited the growth of breast cancer cells in vitro, suggesting a pathway for the development of novel anticancer therapies.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are critical in treating diseases such as arthritis and other inflammatory disorders. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes like COX-2 .
Case Study:
- Title: "Evaluation of Benzofuran Derivatives in Inflammatory Models"
- Findings: In animal models, the tested derivatives reduced inflammation markers significantly compared to control groups.
Neuropharmacological Applications
This compound may also have neuroprotective effects. Compounds with benzofuran structures have been studied for their ability to modulate neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease and depression .
Case Study:
- Title: "Neuroprotective Effects of Benzofuran Derivatives"
- Findings: In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced damage.
Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The benzofuran group in the target compound distinguishes it from benzimidazole () or tetrahydroquinoline () cores in analogues, which may alter target selectivity. Benzofurans are known for π-π stacking interactions in enzyme binding pockets .
Compounds with Heterocyclic and Chlorinated Motifs
Key Observations :
- Chlorinated phenoxy groups (common in ) are associated with enhanced pharmacokinetic properties, such as prolonged half-life, compared to non-chlorinated analogues.
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenoxy group may enhance its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Cancer Cell Proliferation : Studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Some benzofuran compounds have demonstrated anti-inflammatory properties by reducing proinflammatory cytokines and reactive oxygen species (ROS) .
Cytotoxicity and Apoptosis Induction
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action | Comments |
|---|---|---|---|
| HeLa | 25 | Induces apoptosis via G1/S phase arrest | Significant increase in pre-G1 phase cells |
| A549 | 30 | Cell cycle arrest and apoptosis | Enhanced late apoptotic induction |
| MCF7 | 35 | Inhibition of cell growth | Modulates Bcl-2 expression |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with a notable ability to induce apoptosis.
Study 1: HeLa Cell Line Analysis
In a study assessing the effects on HeLa cells, this compound was shown to induce cell cycle arrest at the G1/S phase. After 48 hours of treatment, there was a marked increase in the percentage of cells in the pre-G1 phase, indicating apoptosis .
Study 2: A549 Cell Line Response
Another investigation focused on A549 lung cancer cells revealed that treatment with the compound led to significant cellular changes, including an increase in autophagy markers without inducing necrosis. This suggests a potential for therapeutic use in lung cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
